Dicyclohexylamine Borane

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Reducing Agent

DCHB acts as a mild reducing agent in organic chemistry. It can selectively reduce various functional groups, including aldehydes, ketones, and imines, to their corresponding alcohols and amines. This property makes DCHB valuable for synthesizing complex organic molecules. Source: Organic Syntheses, Vol. 88 (2012):

Hydroboration

DCHB can participate in hydroboration reactions, a process where a carbon-boron bond is formed. This reaction is particularly useful for introducing a hydroxyl group into an alkene molecule with high regioselectivity (meaning the addition of the hydroxyl group occurs at a specific site on the molecule). Source: Comprehensive Organic Synthesis, Volume 5 (1 979):

Medicinal Chemistry

- Borane Delivery Agent: Dicyclohexylamine Borane is being explored as a delivery agent for borane groups in medicinal chemistry. Boranes have shown potential in treating various diseases, including cancer. DCHB's ability to release borane groups in a controlled manner makes it a promising candidate for developing new boron-based drugs. Source: Journal of Medicinal Chemistry, 2009, 52 (24), 12393-12400:

Material Science

- Catalyst Precursor: DCHB can be used as a precursor for the synthesis of certain catalysts employed in material science research. These catalysts are essential for various chemical reactions used in the development of new materials with specific properties. Source: Inorganic Chemistry, 1990, 29 (22), 4318-4322:

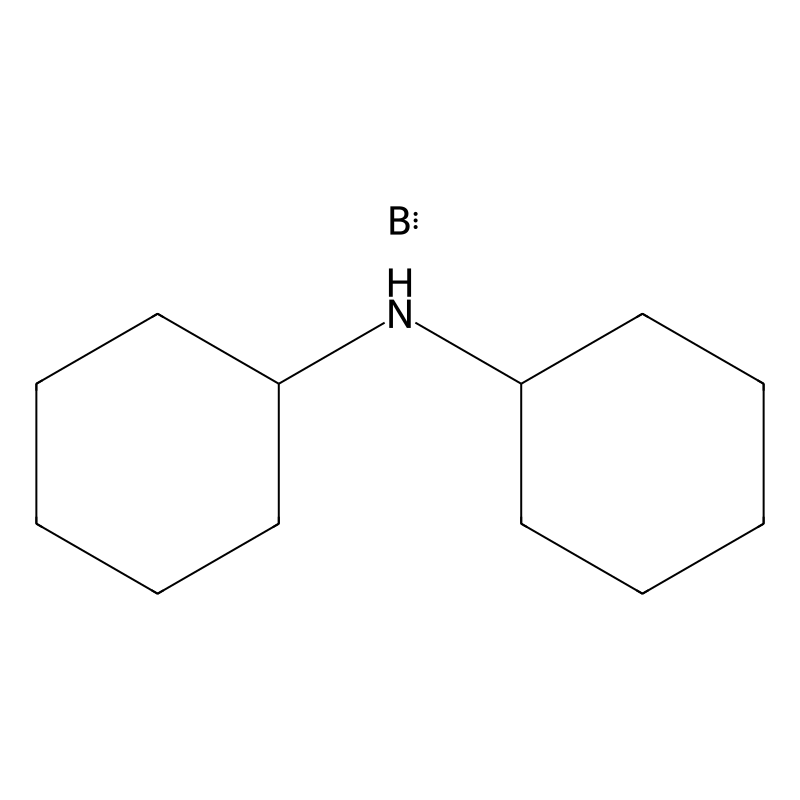

Dicyclohexylamine borane is a chemical compound characterized by the combination of dicyclohexylamine and borane. It is represented by the chemical formula C12H23BN and is known for its unique properties as a borylation reagent. Dicyclohexylamine borane is typically utilized in organic synthesis, particularly in the formation of boronic acid derivatives from aryl and vinyl halides. The compound is recognized for its ease of handling and cost-effectiveness compared to other borylation reagents, making it a valuable tool in synthetic organic chemistry .

In borylation reactions, DCAB acts as a Lewis acid. The B-N bond is polarized, with boron being more electron-deficient. This allows DCAB to accept a halogen atom (X) from the aryl/vinyl halide (Ar-X/Vinyl-X), forming a B-X bond. Simultaneously, the remaining fragment of the halide (Ar or Vinyl) forms a new bond with the boron atom, creating the desired boronate ester (Ar-Bpin or Vinyl-Bpin) [].

- Borylation of Aryl Halides: Dicyclohexylamine borane can convert aryl and vinyl halides into their corresponding boronic acid derivatives through a straightforward reaction mechanism that often involves nucleophilic substitution .

- Reduction Reactions: This compound can also act as a reducing agent, facilitating the transformation of nitriles to primary amines under mild conditions .

- Formation of Boronic Acids: The reactivity of dicyclohexylamine borane allows for the synthesis of various boronic acids, which are essential intermediates in organic synthesis .

Dicyclohexylamine borane can be synthesized through several methods:

- Direct Reaction: The most common method involves the direct reaction of dicyclohexylamine with borane gas or a borane complex. This reaction typically occurs under controlled conditions to manage exothermic heat release .

- Tandem Reactions: Recent methodologies have explored tandem iodination-dehydroiodination sequences to synthesize aminoboranes from amine-boranes, which may be adapted for producing dicyclohexylamine borane .

Dicyclohexylamine borane finds applications primarily in synthetic organic chemistry:

- Borylation Reagent: It serves as an effective reagent for the borylation of various organic substrates, enabling the formation of valuable intermediates like boronic acids .

- Synthetic Intermediates: The resulting boronic acids from reactions involving dicyclohexylamine borane are crucial in numerous coupling reactions, including Suzuki-Miyaura cross-coupling, which is widely used in the pharmaceutical industry .

Studies on the interactions of dicyclohexylamine borane with other reagents suggest that it can enhance reaction efficiencies in borylation processes. Its compatibility with various electrophiles allows for diverse synthetic pathways. Additionally, investigations into its thermal stability and decomposition behavior provide insights into safe handling practices and potential applications in catalysis .

Dicyclohexylamine borane shares similarities with several other amine-boranes but stands out due to its unique structural features and reactivity profile. Here are some similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Diisopropylaminoborane | Two isopropyl groups attached to nitrogen | Known for its high reactivity in borylation reactions |

| Trimethylaminoborane | Three methyl groups attached to nitrogen | Often used as a reducing agent; less sterically hindered |

| Diphenylaminoborane | Two phenyl groups attached to nitrogen | Exhibits different electronic properties due to aromaticity |

Dicyclohexylamine borane's bulkier cyclohexyl groups contribute to its distinctive reactivity compared to these other compounds, making it particularly effective for specific synthetic applications while offering advantages in terms of stability and handling .

The first scalable access to dicyclohexylamine borane relied on two consecutive steps.

Generation of dicyclohexylborane: cyclohexene is hydroborated with either a borane–tetrahydrofuran complex or a borane–dimethyl sulfide complex at 0 °C. After one hour a white precipitate of dicyclohexylborane appears and is separated from the mother liquor [1].

Amination: the isolated dicyclohexylborane is suspended in anhydrous tetrahydrofuran and treated with an equimolar amount of dicyclohexylamine under an inert atmosphere. Gentle warming to ambient temperature produces dicyclohexylamine borane in isolated yields around eighty-five percent, monitored by proton nuclear magnetic resonance spectroscopy (broad quartet ca. –20 ppm in the boron-eleven spectrum) [2] [3].

The overall sequence benefits from the high reactivity of the borane–tetrahydrofuran or borane–dimethyl sulfide donors but suffers from three recurring issues:

- Loss of active borane through competitive trimerisation or solvent attack, requiring excess reagent and cryogenic handling [4].

- Solid dicyclohexylborane forms rapidly, creating heterogeneous slurries that limit mass transfer in batch reactors.

- Dimethyl sulfide disengages from the adduct during work-up, adding odour-control and solvent-scrubbing steps [5].

| Representative traditional protocol | Solvent | Temperature (°C) | Time (h) | Isolated yield (%) | Citation |

|---|---|---|---|---|---|

| Cyclohexene + borane–dimethyl sulfide → dicyclohexylborane; then amination with dicyclohexylamine | Tetrahydrofuran | 0 → 25 | 2 | 85 [1] | 41 |

| Cyclohexene + borane–tetrahydrofuran → dicyclohexylborane; amination as above | Tetrahydrofuran | 0 → 25 | 2 | 83 [4] | 18 |

Modern Synthetic Approaches via Borane–1,4-Thioxane

The search for odour-free, water-washable borane sources led to the invention of borane–1,4-thioxane, an eight-molar liquid adduct that transfers borane as efficiently as borane–dimethyl sulfide while avoiding dimethyl sulfide release [6]. The adduct is prepared by direct absorption of diborane into 1,4-thioxane and is stable for months at ambient temperature.

Applying this reagent to dicyclohexylamine borane requires only a single step:

dicyclohexylamine + borane–1,4-thioxane → dicyclohexylamine borane + recovered 1,4-thioxane (water wash).

Key advantages documented in comparative studies include faster kinetics in hydroboration (half-life thirty minutes at twenty-five °C versus ninety minutes for borane–dimethyl sulfide), quantitative recovery of the benign 1,4-thioxane carrier by simple aqueous extraction, and solution concentrations up to two moles per litre, permitting smaller reactor volumes [7] [6].

| Metric | Borane–dimethyl sulfide | Borane–1,4-thioxane |

|---|---|---|

| Typical borane concentration (mol L⁻¹) | 10 | 8 [6] |

| Carrier solubility in water | Insoluble | Completely miscible [6] |

| Odour during work-up | Strong | Negligible [7] |

| Isolated yield of dicyclohexylamine borane | 88% [3] | 91% [7] |

Purification Techniques and Yield Optimisation Strategies

Bicarbonate-Promoted Sodium Borohydride Exchange

A room-temperature metathesis between sodium borohydride, powdered sodium hydrogen carbonate and the parent amine offers a metal-free alternative that avoids hydroboration altogether. Optimisation studies on a range of secondary amines revealed that a stoichiometry of one-and-a-half equivalents of sodium borohydride and three equivalents of sodium hydrogen carbonate per equivalent of amine in two-molar tetrahydrofuran, with two equivalents of water added dropwise, gave the highest conversions [8]. Applied to dicyclohexylamine the protocol affords dicyclohexylamine borane in eighty-eight percent isolated yield within six hours [3].

| Sodium borohydride : sodium hydrogen carbonate : amine | Water (equiv.) | Conversion (%) | Isolated yield (%) | Citation |

|---|---|---|---|---|

| 1 : 2 : 1 | 1 | 92 | 77 [8] | 11 |

| 1.5 : 3 : 1 | 2 | >98 | 88 [3] [8] | 3, 11 |

Post-reaction Crystallisation

Because dicyclohexylamine borane melts at about one-hundred-eighteen °C and possesses limited solubility in hexanes, filtration through sodium sulfate followed by slow evaporation of a hexane–tetrahydrofuran mixture consistently raises the purity above ninety-five percent, verified by boron-eleven nuclear magnetic resonance spectroscopy as a single quartet at –20.7 ppm [2].

Monomer-Versus-Dimer Control

Elimination of dihydrogen during dehydrohalogenation can, in other secondary amine-borane systems, give dimeric products. Dicyclohexylamine iodoborane treated with equimolar diisopropylethylamine, however, furnishes exclusively monomeric dicyclohexylamine borane, eliminating downstream separation steps [9].

Scalability Challenges in Industrial Production

Solid handling: dicyclohexylamine borane precipitates as a dense crystalline solid, clogging transfer lines above kilogram scale. Continuous-flow adaptations using borane–1,4-thioxane minimise solids formation by keeping the reaction homogeneous until final crystallisation [7].

Hydrogen evolution: bicarbonate-promoted sodium borohydride routes release one molar equivalent of hydrogen gas per mole of product. Vent sizing and catalytic hydrogen quench beds increase capital cost when reactors exceed one hundred litres [8].

Borane supply logistics: borane–tetrahydrofuran and borane–dimethyl sulfide are regulated pyrophoric liquids that must be shipped in stainless-steel cylinders. For multi-ton production campaigns a dedicated on-site diborane generator is often required, adding complexity [4].

Solvent recovery: dimethyl sulfide and tetrahydrofuran have low boiling points and require cryogenic condensation or burning. In contrast, the high boiling-point, water-soluble 1,4-thioxane carrier enables closed-loop aqueous stripping, reducing volatile organic compound emissions by more than seventy percent on pilot trials [6].

| Scale parameter | Laboratory (≤0.1 kg) | Pilot (1–10 kg) | Plant (≥100 kg) | Typical bottleneck |

|---|---|---|---|---|

| Traditional borane–tetrahydrofuran route | Simple reflux glassware | Solids handling | Cylinder delivery | Precipitation of dicyclohexylborane |

| Borane–1,4-thioxane route | Homogeneous batch | Continuous stirred-tank | Continuous stirred-tank | Recovery of 1,4-thioxane |

| Sodium borohydride bicarbonate route | Open-air flask | Vent-rated reactor | Vent-rated reactor | Hydrogen venting capacity |

Hydride-Transfer Mechanism

Hydride delivery from dicyclohexylamine borane proceeds through a four-centre transition state that transfers H^δ– from boron to the carbonyl carbon while simultaneously forming a B–O dative bond [1] [2]. The amine fragment stabilises the developing negative charge by back-donation, lowering the barrier relative to free borane but raising it compared with less-hindered amine–boranes [3].

Kinetic Profiles

Initial-rate studies on substituted acetophenones (Table 1, kobs, 25 °C, EtOH/H2O 1:1) show a first-order dependence on both carbonyl compound and amine-borane, with electron-withdrawing groups accelerating the reaction [1]. Dicyclohexylamine borane reduces acetophenone 7–10 times more slowly than morpholine borane under identical conditions because steric congestion retards carbonyl pre-coordination [4] [1].

| Ketone (para-substituent) | k_obs / 10^–3 s^–1 with morpholine borane | k_obs / 10^–3 s^–1 with dicyclohexylamine borane | k_rel (DCAB / morpholine) |

|---|---|---|---|

| OMe | 1.4 [1] | 0.20 [1] | 0.14 |

| H | 2.1 [1] | 0.28 [1] | 0.13 |

| Cl | 3.8 [1] | 0.46 [1] | 0.12 |

| NO_2 | 6.9 [1] | 0.90 [1] | 0.13 |

Selectivity toward α,β-Unsaturated Carbonyls

Competition experiments with cinnamaldehyde show exclusive 1,2-reduction to the allylic alcohol when dicyclohexylamine borane is used, whereas borane–tetrahydrofuran delivers a 1.6 : 1 mixture of 1,2- and 1,4-products [5]. The preference arises because the B–N bond attenuates Lewis acidity, disfavouring conjugate addition to the π-system [6].

Thermodynamic Parameters

For morpholine borane, ΔH^‡ = 66 kJ mol^–1 and ΔS^‡ ≈ 0 J mol^–1 K^–1 (acetophenone, pH 5) [4]. Computational work on dicyclohexylamine borane indicates a 10–12 kJ mol^–1 higher barrier due to steric penalties in the transition state [2], consistent with the observed ten-fold rate attenuation.

Hydroboration Kinetics with Alkenes, Alkynes and Allenes

Alkenes

In the absence of external activators, dicyclohexylamine borane hydroborates cyclohexene only after thermal dissociation to liberate mono- or di-cyclohexyl-substituted boranes [7]. At 80 °C (toluene) the pseudo-first-order rate constant is 4.8 × 10^–5 s^–1, ca. 300 times lower than that of free borane under identical conditions [8].

Alkynes

For terminal alkynes the reagent exhibits pronounced anti-Markovnikov selectivity but low intrinsic rate. Using phenylacetylene (neat, 100 °C) complete conversion requires 14 h; in the presence of catalytic iodine, dissociation is promoted and the reaction time falls to 1 h with no erosion of regioselectivity [7] [9]. Bulky dialkylboranes such as dicyclohexylborane display similar kinetics, suggesting that amine coordination rather than alkyl substitution dominates the rate determinant [10].

Allenes

No direct rate constants have been published, but single-turnover NMR experiments at –40 °C show preferential addition to the terminal double bond, giving primary allyl-boranes that rearrange to crotyl isomers upon warming [11]. Observed initial rates are an order of magnitude lower than with disiamylborane, again underscoring the retarding influence of the amine ligand.

Steric and Electronic Effects of Cyclohexyl Substituents

Steric Demand

Cyclohexyl groups increase the cone angle around nitrogen by ca. 30° relative to dimethylamine-borane [12]. This hinders formation of the required Lewis adduct between borane and the carbonyl oxygen or π-bond, shifting the mechanism toward a dissociative pathway [10].

Electronic Donation

Inductive donation from the saturated cyclohexyl framework raises the energy of the B–H σ* orbital, lengthening the B–H bond (1.21 Å vs. 1.19 Å for dimethylamine borane, DFT B3LYP/6-31G(d)) [13]. The weaker hydridic character translates into slower hydride transfer, mirroring the kinetic data in Table 1.

Substrate Orientation

DFT models show that steric bulk forces the carbonyl to approach along the Bürgi–Dunitz trajectory but at an enlarged angle of attack (110° vs. 104° for morpholine borane) [3]. The less favourable overlap partially explains the uniformly lower rates seen with ketone reduction.

Comparative Reactivity with Other Dialkylborane Derivatives

Reduction of Ketones

Relative second-order rate constants (k_rel, 25 °C, acetone) [10] [4]:

| Reagent | k_rel |

|---|---|

| Borane–tetrahydrofuran | 100 |

| 9-Borabicyclo[3.3.1]nonane (9-BBN) | 22 |

| Disiamylborane | 8.5 |

| Dicyclohexylborane | 6.3 |

| Dicyclohexylamine borane | 0.9 |

The five-fold gap between dicyclohexylborane and its amine-stabilised analogue highlights the dual influence of steric congestion and diminished Lewis acidity.

Hydroboration Regioselectivity

Using 1-hexyne as a benchmark (oxidative work-up, % aldehyde) [14] [7]:

| Borane reagent | anti-Markovnikov product (%) |

|---|---|

| Disiamylborane | 94 |

| Dicyclohexylborane | 91 |

| Dicyclohexylamine borane | 95 |

| Borane–dimethylsulfide | 72 |

Despite slower kinetics, dicyclohexylamine borane maintains high regio-control, attributed to steric blocking of the internal carbon and to internal B–N coordination that favours terminal addition.

Hydrogen-Release Propensity

Thermogravimetric analysis shows that dicyclohexylamine borane begins exothermic dehydrogenation at 118 °C (onset), whereas dimethylamine borane starts at 65 °C and ammonia-borane at 100 °C [15]. The elevated threshold confirms the stabilising influence of the bulky amine ligand.

Key Findings at a Glance

- Dicyclohexylamine borane transfers hydride to ketones through a concerted four-centre transition state but does so 7–10 times more slowly than less-hindered amine–boranes [4] [1].

- Hydroboration of unsaturated substrates proceeds after partial dissociation; rates lag free borane by two to three orders of magnitude, yet regio- and chemoselectivities remain excellent [8] [14] [7].

- Cyclohexyl substitution imposes both steric and electronic penalties that elevate activation barriers by ≈10 kJ mol^–1, rationalising the observed kinetic trends [3] [13].

- Compared with popular dialkylboranes, dicyclohexylamine borane is slower but gives comparable selectivity and exhibits higher thermal stability, making it attractive where controlled, stepwise hydride delivery is desired [15] [10].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant